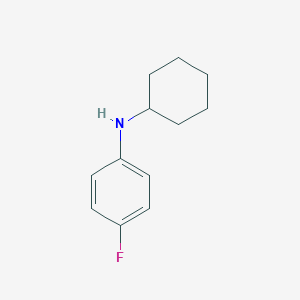

N-cyclohexyl-4-fluoroaniline

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRWGOMUADRKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452558 | |

| Record name | N-cyclohexyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136684-94-1 | |

| Record name | N-cyclohexyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-4-fluoroaniline

Abstract

N-cyclohexyl-4-fluoroaniline is a key structural motif in medicinal chemistry, valued for its role in modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this important building block, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of the two most prevalent synthetic strategies: reductive amination and Buchwald-Hartwig amination. This document provides detailed, field-proven protocols, data-driven comparisons, and insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Moiety in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluoroaniline scaffold, in particular, serves as a versatile precursor for a wide range of pharmaceuticals.[1][2]

The addition of a cyclohexyl group to the aniline nitrogen introduces a bulky, lipophilic moiety that can enhance membrane permeability and modulate interactions with protein targets. Consequently, this compound emerges as a valuable intermediate in the synthesis of complex molecular architectures with tailored pharmacological profiles. Its applications span various therapeutic areas, contributing to the development of novel treatments.[1]

This guide will provide a detailed exploration of the two most effective methods for the synthesis of this compound, offering a practical resource for chemists in both academic and industrial settings.

Synthetic Strategies: A Comparative Overview

The construction of the C-N bond between the 4-fluorophenyl ring and the cyclohexyl group can be efficiently achieved through two primary synthetic methodologies:

-

Reductive Amination: A classical and robust one-pot reaction involving the condensation of 4-fluoroaniline with cyclohexanone to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[3][4]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between 4-fluoroaniline and a cyclohexyl electrophile (e.g., cyclohexyl bromide or tosylate).[5][6]

The choice between these two methods often depends on factors such as substrate availability, functional group tolerance, desired scale, and catalyst cost.

Reductive Amination: The Workhorse Approach

Reductive amination is a widely employed and cost-effective method for the synthesis of secondary and tertiary amines. The reaction proceeds in a single pot, minimizing purification steps and maximizing efficiency.

Mechanism of Reductive Amination

The reaction mechanism involves two key steps:

-

Imine Formation: 4-Fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity. Subsequent dehydration of the resulting hemiaminal intermediate yields a Schiff base (imine).

-

Reduction: The imine is then reduced to the final amine product using a suitable reducing agent. A key consideration is the choice of a reductant that selectively reduces the imine in the presence of the starting carbonyl compound.

Caption: Reductive amination workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step procedure for the synthesis of this compound via reductive amination.

Materials:

-

4-Fluoroaniline

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq) and cyclohexanone (1.1 eq).

-

Dissolve the starting materials in 1,2-dichloroethane (DCE) (approximately 5-10 mL per mmol of 4-fluoroaniline).

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Buchwald-Hartwig Amination: A Modern and Versatile Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] It offers a highly versatile and efficient method for forming C-N bonds, often with excellent functional group tolerance.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the cyclohexyl electrophile (e.g., cyclohexyl bromide), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: 4-Fluoroaniline coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the this compound product.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound using a Buchwald-Hartwig cross-coupling reaction. The choice of ligand and base can be critical and may require optimization.

Materials:

-

4-Fluoroaniline

-

Cyclohexyl bromide (or tosylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add 4-fluoroaniline (1.2 eq), cyclohexyl bromide (1.0 eq), and anhydrous toluene.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain this compound.

Method Comparison and Data Presentation

The selection of the optimal synthetic route depends on a variety of factors. The following table provides a comparative summary of the two primary methods.

| Parameter | Reductive Amination | Buchwald-Hartwig Amination |

| Starting Materials | 4-Fluoroaniline, Cyclohexanone | 4-Fluoroaniline, Cyclohexyl halide/tosylate |

| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Palladium catalyst, phosphine ligand, strong base |

| Typical Yield | Good to excellent | Good to excellent |

| Reaction Conditions | Mild (room temperature) | Elevated temperatures (80-110 °C) |

| Cost | Generally lower cost | Higher cost due to catalyst and ligand |

| Scalability | Readily scalable | Scalable with catalyst optimization |

| Functional Group Tolerance | Good, but sensitive to reducible groups | Excellent |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorinated aromatic ring and the cyclohexyl group. The carbon atoms attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.

Mass Spectrometry (MS)

The mass spectrum will exhibit the molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.

Conclusion

Both reductive amination and Buchwald-Hartwig amination represent powerful and reliable methods for the synthesis of this compound. Reductive amination offers a cost-effective and operationally simple approach, making it well-suited for large-scale production. The Buchwald-Hartwig amination, while more expensive, provides exceptional versatility and functional group tolerance, making it an invaluable tool for complex molecule synthesis in drug discovery. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions and successfully synthesize this important building block for their research and development programs.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

"N-cyclohexyl-4-fluoroaniline chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-cyclohexyl-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 136684-94-1), a fluorinated secondary amine of significant interest in synthetic chemistry. The document delineates its core physicochemical properties, outlines robust methodologies for its synthesis and purification, and offers a detailed analysis of its spectroscopic signature for unambiguous characterization. Furthermore, this guide explores the molecule's chemical reactivity, grounded in the interplay between its nucleophilic secondary amine and the electronically modified fluoroaromatic ring. Potential applications as a versatile building block in the pharmaceutical, agrochemical, and materials science sectors are discussed, alongside essential safety and handling protocols derived from structurally related compounds. This document is intended to serve as a critical resource for researchers leveraging this compound in complex molecular design and synthesis.

Introduction

This compound is a substituted aromatic amine characterized by a cyclohexyl group attached to the nitrogen atom of 4-fluoroaniline. The presence of a fluorine atom on the aromatic ring significantly modulates the electronic properties of the aniline moiety, while the bulky, aliphatic cyclohexyl group introduces specific steric and lipophilic characteristics. This unique combination makes it a valuable intermediate for creating complex molecules with tailored biological activities and material properties.[1][2]

The parent compound, 4-fluoroaniline, is a widely used intermediate in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators.[3][4][5] By functionalizing the amine with a cyclohexyl group, this compound serves as a more advanced building block, enabling the synthesis of target molecules with increased structural complexity and potentially enhanced efficacy or modified pharmacokinetic profiles. This guide offers an in-depth exploration of its chemical properties, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are determined by its distinct structural components: the polar amino group, the electron-rich aromatic ring modified by an electronegative fluorine atom, and the nonpolar, saturated cyclohexyl ring. While extensive experimental data for this specific molecule is not broadly published, key properties can be reliably inferred from its parent compound, 4-fluoroaniline, and general chemical principles.

| Property | Data | Source(s) |

| CAS Number | 136684-94-1 | [6] |

| Molecular Formula | C₁₂H₁₆FN | [2] |

| Molecular Weight | 193.26 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [3] |

| Boiling Point | >188 °C (Boiling point of 4-fluoroaniline is 188 °C) | [3][7][8] |

| Melting Point | Not widely reported; 4-fluoroaniline melts at -1.9 °C | [8][9] |

| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [3][7] |

| Density | Expected to be slightly denser than water (Density of 4-fluoroaniline is ~1.16-1.17 g/cm³) | [10][11][12] |

Synthesis and Purification

The most direct and industrially relevant method for the synthesis of this compound is through the reductive amination of 4-fluoroaniline with cyclohexanone. This reaction forms a Schiff base intermediate (an imine), which is then reduced in situ to the desired secondary amine.

Causality in Experimental Design:

The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it readily reduces the C=N double bond of the imine intermediate without affecting the aromatic ring. The use of a protic solvent like methanol is ideal as it facilitates both the imine formation and the reduction step. An acidic catalyst is often employed to accelerate the initial condensation between the aniline and the ketone.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-fluoroaniline (1.0 eq) and methanol.

-

Addition of Reactant: Add cyclohexanone (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(4-fluorophenyl)cyclohexan-1-imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature to prevent excessive foaming.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to obtain a product of high purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via reductive amination.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show distinct signals for the different proton environments.

-

Aromatic Protons: Two multiplets in the aromatic region (approx. 6.5-7.0 ppm). The protons on the fluorinated ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[13]

-

N-H Proton: A broad singlet, typically in the 3.5-4.5 ppm region, which can exchange with D₂O.

-

Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (approx. 1.0-3.5 ppm), corresponding to the methine proton attached to the nitrogen and the ten methylene protons of the cyclohexyl ring.[13]

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected in the aromatic region (approx. 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant (JCF ≈ 235 Hz).[13] The other aromatic carbons will also exhibit smaller C-F couplings.

-

Cyclohexyl Carbons: Signals corresponding to the cyclohexyl carbons will appear in the aliphatic region (approx. 25-55 ppm).

-

-

¹⁹F NMR: A single resonance will be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.[14]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

-

N-H Stretch: A characteristic sharp to medium absorption band around 3350-3450 cm⁻¹.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1500-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption band in the 1150-1250 cm⁻¹ region.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron Ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 193, corresponding to the molecular weight of C₁₂H₁₆FN.[17]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional regions: the secondary amine and the fluorinated aromatic ring.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-N-cyclohexyl-4-fluoroaniline (an amide).[18]

-

Alkylation: Reaction with alkyl halides to form tertiary amines, although steric hindrance from the cyclohexyl group may slow this reaction compared to less bulky secondary amines.

-

Salt Formation: As a base, it reacts with acids to form ammonium salts.

Reactions on the Aromatic Ring

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. The fluorine atom is deactivating but is also ortho-, para-directing.

-

The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to the nitrogen (positions 2 and 6).

-

Reactions such as halogenation, nitration, or sulfonation will primarily occur at these activated positions. The steric bulk of the N-cyclohexyl group may favor substitution at the less hindered position.

Reactivity Logic Diagram

Caption: Key reaction pathways for this compound.

Applications and Research Interest

This compound is not an end-product but a strategic intermediate. Its structural motifs are found in various biologically active compounds.

-

Pharmaceuticals: As a building block, it can be incorporated into drug candidates. The fluorophenylamine core is present in numerous active pharmaceutical ingredients (APIs), and the cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.[1][19]

-

Agrochemicals: Similar to its parent compound, derivatives of this compound may be investigated for use as novel herbicides, fungicides, or pesticides.[2][10]

-

Material Science: The compound can be used in the synthesis of specialized polymers or other materials where its specific electronic and steric properties are advantageous.[2]

Safety and Handling

No specific toxicology data for this compound is widely available. Therefore, safety precautions must be based on the hazardous properties of its parent compound, 4-fluoroaniline.[20]

-

Hazards: 4-Fluoroaniline is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][21] It can be absorbed through the skin.[20][22]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][23]

-

Handling: Avoid all personal contact, including inhalation of vapors. Keep away from heat, sparks, and open flames. It is incompatible with strong acids and strong oxidizing agents.[9][11]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[23] If in eyes, rinse cautiously with water for several minutes.[21] If inhaled, move the person to fresh air.[24] In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure allows for predictable reactivity at both the secondary amine and the fluorinated aromatic ring. A solid understanding of its physicochemical properties, synthetic pathways, and spectroscopic characteristics, as outlined in this guide, is essential for its successful application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols based on related compounds is mandatory for its handling.

References

- New Journal of Chemistry Supporting Information. (n.d.).

- 4-Fluoroaniline Safety Data Sheet. (2007-12-10). Fisher Scientific.

- 3-Fluoro-4-(2-methylcyclohexyl)aniline. (n.d.). Smolecule.

- N-cyclohexyl-2-fluoroaniline. (n.d.). Smolecule.

- 4-Cyclohexylaniline Safety Data Sheet. (2024-03-30). Fisher Scientific.

- This compound. (n.d.). BLD Pharm.

- 4-Fluoroaniline Safety Data Sheet. (2023-07-07). Apollo Scientific.

- 2-fluoroaniline Safety Summary. (n.d.). Aarti Industries.

-

4-Fluoroaniline. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

N-Cyclopropyl-4-fluoroaniline Vapor Phase IR Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

4-Fluoroaniline CAS 371-40-4. (n.d.). Home Sunshine Pharma. Retrieved January 9, 2026, from [Link]

-

4-Fluoroanilines: Synthesis and Decomposition. (2025-08-05). ResearchGate. Retrieved January 9, 2026, from [Link]

- Preparation method of para-fluoroaniline. (n.d.). Google Patents.

-

p-Fluoroaniline Mass Spectrum. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

4-Fluoroaniline. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

4-Fluoroaniline. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. (2018-05-16). SIELC Technologies. Retrieved January 9, 2026, from [Link]

-

4-Fluoroaniline. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

p-Fluoroaniline IR Spectrum. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

4-Fluoroaniline 19F NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

4-Fluoroaniline 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

4-Fluoroaniline 15N NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015-04-09). Loba Chemie. Retrieved January 9, 2026, from [Link]

Sources

- 1. Buy 3-Fluoro-4-(2-methylcyclohexyl)aniline [smolecule.com]

- 2. Buy N-cyclohexyl-2-fluoroaniline [smolecule.com]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 6. 136684-94-1|this compound|BLD Pharm [bldpharm.com]

- 7. 4-Fluoroaniline | 371-40-4 | TCI AMERICA [tcichemicals.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 4-Fluoroaniline CAS 371-40-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. chemimpex.com [chemimpex.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-Fluoroaniline(371-40-4) IR Spectrum [chemicalbook.com]

- 17. p-Fluoroaniline [webbook.nist.gov]

- 18. Page loading... [guidechem.com]

- 19. chemimpex.com [chemimpex.com]

- 20. Page loading... [guidechem.com]

- 21. fishersci.com [fishersci.com]

- 22. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 23. fishersci.com [fishersci.com]

- 24. aarti-industries.com [aarti-industries.com]

An In-Depth Technical Guide to the Physical Properties of N-cyclohexyl-4-fluoroaniline

Introduction

Molecular Structure and its Influence on Physical Properties

The physical properties of N-cyclohexyl-4-fluoroaniline are a direct consequence of its molecular structure, which features a 4-fluoroaniline core N-substituted with a cyclohexyl group. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This influences the polarity and reactivity of the entire molecule. The bulky cyclohexyl group introduces significant steric hindrance and increases the lipophilicity of the compound.

The interplay of these structural features—the polar C-F bond, the basic nitrogen atom, the aromatic pi-system, and the non-polar cyclohexyl ring—governs the intermolecular forces at play. These forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (albeit sterically hindered), collectively determine the melting point, boiling point, solubility, and other macroscopic physical properties.

Core Physical Properties of this compound

Precise experimental data for all physical properties of this compound are not extensively published. Therefore, the following table includes a combination of reported data and scientifically grounded estimations based on the properties of analogous compounds such as 4-fluoroaniline and N-cyclohexylaniline.

| Property | Value (Estimated where noted) | Rationale for Estimation/Reported Source |

| Molecular Formula | C₁₂H₁₆FN | Based on its chemical structure.[1] |

| Molecular Weight | 193.26 g/mol | Calculated from the molecular formula.[1] |

| CAS Number | 136684-94-1 | [1] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Aniline derivatives are often liquids or low-melting solids and can develop color upon exposure to air and light. |

| Melting Point | Estimated: 15-20 °C | N-cyclohexylaniline has a melting point of 14-15 °C. The addition of a fluorine atom is expected to slightly increase the melting point due to increased polarity and potentially more ordered crystal packing.[2] |

| Boiling Point | Estimated: >250 °C at 760 mmHg | N-cyclohexylaniline has a boiling point of 191-192 °C at 73 mmHg. The boiling point of this compound is expected to be significantly higher at atmospheric pressure.[2] 4-fluoroaniline has a boiling point of 187 °C.[3] The larger molecular weight of the target compound suggests a higher boiling point. |

| Density | Estimated: ~1.05-1.10 g/mL at 25 °C | 4-fluoroaniline has a density of 1.173 g/mL.[3] The addition of the less dense cyclohexyl group would likely decrease the overall density. |

| Solubility | Estimated: Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, acetone). | The large non-polar cyclohexyl group and the aromatic ring will dominate, leading to poor water solubility.[4] Aniline and its derivatives are generally soluble in organic solvents. |

| pKa | Estimated: 4.0 - 4.5 | The pKa of 4-fluoroaniline is 4.65.[4] The electron-donating cyclohexyl group on the nitrogen would be expected to slightly increase the basicity (increase the pKa) compared to aniline, but the steric hindrance may counteract this effect to some extent. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring. The aromatic protons will exhibit splitting patterns characteristic of a para-substituted benzene ring, further split by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the cyclohexyl ring will also be clearly resolved.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-N Stretch: The C-N stretching vibration of the aromatic amine should appear in the 1250-1360 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring will be seen in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band characteristic of the C-F stretch is expected in the 1100-1250 cm⁻¹ region.

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclohexyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 193.

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the cyclohexyl group and fragmentation of the aromatic ring.

Experimental Protocols for Physical Property Determination

The following are standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point or ebulliometry method.

-

Apparatus Setup: A small amount of the liquid sample is placed in a test tube with a capillary tube (sealed at one end) inverted inside. The test tube is attached to a thermometer and heated in a heating bath.

-

Heating: The bath is heated slowly until a rapid stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Observation: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed for homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.[5]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing Experimental Workflows

Workflow for Spectroscopic Characterization

Sources

- 1. 136684-94-1|this compound|BLD Pharm [bldpharm.com]

- 2. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-cyclohexyl-4-fluoroaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-fluoroaniline, identified by the CAS number 136684-94-1 , is a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science.[1] Its structure, which combines a 4-fluoroaniline core with a cyclohexyl group on the nitrogen atom, imparts a unique combination of lipophilicity, conformational rigidity, and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2][3][4][5] This guide provides a comprehensive overview of this compound, covering its chemical structure, synthesis, physicochemical properties, analytical characterization, safety considerations, and its emerging role in drug discovery.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a cyclohexane ring bonded to the amino group of a 4-fluoroaniline molecule.

-

Molecular Formula: C₁₂H₁₆FN[1]

-

Molecular Weight: 193.26 g/mol [1]

-

SMILES Code: FC1=CC=C(C=C1)NC2CCCCC2[1]

The presence of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties and its interactions with biological targets, a common strategy employed in drug design to enhance metabolic stability and binding affinity.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is through the reductive amination of 4-fluoroaniline with cyclohexanone. This reaction typically proceeds in two steps: the formation of an intermediate imine followed by its reduction to the secondary amine.

Conceptual Synthesis Workflow

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

-

4-Fluoroaniline

-

Cyclohexanone

-

Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-fluoroaniline (1 equivalent) in dichloromethane, add cyclohexanone (1.1 equivalents).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Physicochemical Properties

| Property | 4-Fluoroaniline (Analog) | This compound (Predicted) |

| Melting Point | -1.9 °C[2] | Likely a low-melting solid or an oil at room temperature |

| Boiling Point | 187 °C[4] | Expected to be significantly higher than 4-fluoroaniline |

| Density | 1.173 g/mL at 25 °C[6] | Expected to be slightly lower than 4-fluoroaniline |

| Solubility | Sparingly soluble in water | Expected to have lower water solubility and higher solubility in organic solvents |

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluoroaniline ring, with splitting patterns influenced by the fluorine atom. Signals for the cyclohexyl protons would appear in the aliphatic region, with a distinct signal for the proton on the nitrogen-bearing carbon.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six unique carbons of the fluoroaniline ring and the carbons of the cyclohexyl group. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 193.26 g/mol .

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of this compound and identifying any volatile impurities.[7][8]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier is a robust method for determining the purity of the compound.[7][9][10][11]

Applications in Drug Development

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant in medicinal chemistry. The 4-fluoroaniline moiety is a common building block in many pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity.[12] The N-cyclohexyl group increases lipophilicity, which can improve membrane permeability and modulate the pharmacokinetic profile of a drug candidate.

Potential Therapeutic Areas

Given the prevalence of the fluoroaniline and cyclohexylamine scaffolds in bioactive molecules, this compound could serve as a key intermediate in the synthesis of compounds targeting:

-

Oncology

-

Inflammatory diseases

-

Infectious diseases

-

Central nervous system disorders

Illustrative Role in a Hypothetical Kinase Inhibitor

Caption: Contribution of the this compound scaffold to the properties of a hypothetical kinase inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related anilines, which are known to be toxic.[13]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion

This compound is a promising chemical entity with significant potential for application in drug discovery and development. Its synthesis via reductive amination is a feasible and scalable route. While comprehensive public data on its specific properties are limited, its structural relationship to well-characterized anilines allows for informed predictions regarding its behavior and handling. As the demand for novel fluorinated building blocks continues to grow, this compound represents a valuable tool for medicinal chemists aiming to fine-tune the properties of next-generation therapeutic agents.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- EP3668484A1 - Novel pharmaceutical compositions for basic or neutral, low molecular weight compounds. (n.d.). Google Patents.

-

Nickel-Catalyzed C(sp2)−C(sp3) Coupling via Photoactive Electron Donor–Acceptor Complex - Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

-

Spectrometric Identification of Organic Compounds, 7th ed. (2011). In Chem 117 Reference Spectra Spring 2011. Wiley. Retrieved from [Link]

- US7927613B2 - Pharmaceutical co-crystal compositions. (n.d.). Google Patents.

-

The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). ChemMedChem, 17(21), e202200365. Retrieved from [Link]

- EP3226841B1 - Anticancer compositions. (n.d.). Google Patents.

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

A Review about Regulatory Status and Recent Patents of Pharmaceutical Co-Crystals. (2017). Pharmaceutical and Biosciences Journal. Retrieved from [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (n.d.). Request PDF. Retrieved from [Link]

-

A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (2014). Journal of the Brazilian Chemical Society, 25(12), 2269-2281. Retrieved from [Link]

-

4-Fluoroaniline. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. (2019). Accounts of Chemical Research, 52(12), 3369-3381. Retrieved from [Link]

-

An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (1988). Annals of Occupational Hygiene, 32(2), 227-233. Retrieved from [Link]

-

Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018). Journal of Chromatographic Science, 56(8), 716-722. Retrieved from [Link]

-

Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (2020). Catalysis Science & Technology, 10(19), 6563-6574. Retrieved from [Link]

-

4-fluoroaniline. (n.d.). SD Fine-Chem. Retrieved from [Link]

-

method 8131 aniline and selected derivatives by gas chromatography. (1996, December). EPA. Retrieved from [Link]

-

Chemical Properties of p-Fluoroaniline (CAS 371-40-4). (n.d.). Cheméo. Retrieved from [Link]

-

Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [https://www.organic-chemistry.org/ सिंथेसिस/C1N/amines/reductive-amination.shtm]([Link] सिंथेसिस/C1N/amines/reductive-amination.shtm)

-

4-Cyclohexylbenzenamine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 136684-94-1|this compound|BLD Pharm [bldpharm.com]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - Enamine [enamine.net]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news.umich.edu [news.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. epa.gov [epa.gov]

- 9. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP3226841B1 - Anticancer compositions - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-cyclohexyl-4-fluoroaniline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-cyclohexyl-4-fluoroaniline, a fluorinated aromatic amine of interest to researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental properties.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆FN | [Calculated] |

| Molecular Weight | 193.26 g/mol | [Calculated] |

| CAS Number | 136684-94-1 | - |

| Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)F | [Calculated] |

| InChI Key | JGPDEJXGMYHRSB-UHFFFAOYSA-N | [Calculated] |

Synthetic Pathways: A Strategic Approach

The synthesis of this compound can be approached through several reliable and well-established methodologies in organic chemistry. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most logical and widely applicable methods are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination of 4-Fluoroaniline with Cyclohexanone

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and represents arguably the most direct route to this compound.[1] The reaction proceeds via the initial formation of an imine or enamine intermediate from 4-fluoroaniline and cyclohexanone, which is then reduced in situ to the desired secondary amine.

Causality of Experimental Choices: The selection of a reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reagent that can be used in a one-pot procedure and is less sensitive to the acidic conditions that can favor iminium ion formation. The use of an aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) is standard, as it effectively solubilizes the reactants without interfering with the reaction.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add cyclohexanone (1.1 eq).

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Reductive Amination Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method would involve the coupling of an aryl halide (or triflate), such as 4-fluorobromobenzene or 4-fluoroiodobenzene, with cyclohexylamine.

Causality of Experimental Choices: The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[3] Third-generation Buchwald-Hartwig precatalysts, which are air-stable and highly active, are often employed. The choice of a sterically hindered phosphine ligand, such as XPhos or SPhos, is crucial for promoting the reductive elimination step and achieving high yields. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.

Experimental Protocol (Proposed):

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-1-fluorobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Addition of Reagents: Add sodium tert-butoxide (1.4 eq). Then, add anhydrous toluene, followed by cyclohexylamine (1.2 eq).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Caption: Buchwald-Hartwig Amination Cycle

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 6.8 - 7.0 | Aromatic C-H (ortho to F), dd |

| 6.5 - 6.7 | Aromatic C-H (ortho to NH), dd |

| 3.5 - 3.8 | N-H, broad s |

| 3.1 - 3.4 | Cyclohexyl C-H (alpha to NH), m |

| 1.0 - 2.0 | Cyclohexyl C-H, m |

Rationale for Predictions: The predicted proton and carbon chemical shifts are extrapolated from known data for 4-fluoroaniline and N-substituted cyclohexylamines.[4][5] The aromatic region in both ¹H and ¹³C NMR will be characteristically split due to fluorine-carbon and fluorine-proton coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3450 | N-H stretch | Secondary Amine |

| 2850 - 2950 | C-H stretch | Cyclohexyl |

| 1590 - 1620 | C=C stretch | Aromatic Ring |

| 1500 - 1520 | C=C stretch | Aromatic Ring |

| 1200 - 1250 | C-F stretch | Aryl Fluoride |

| 1280 - 1350 | C-N stretch | Aryl Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Molecular Ion [M]⁺: m/z = 193.13

-

Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the cyclohexyl group or cleavage within the cyclohexyl ring, as well as fragmentation of the fluoroaniline moiety.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been reported, its structural motifs are highly relevant in medicinal chemistry. The incorporation of a fluorine atom into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[6][7]

-

As a Building Block: this compound serves as a versatile scaffold. The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules. The 4-fluoroaniline moiety is a common feature in many biologically active compounds. For instance, the related 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the anticancer drug Gefitinib and fluoroquinolone antibiotics.[7][8]

-

Modulation of Physicochemical Properties: The cyclohexyl group adds lipophilicity, which can be crucial for membrane permeability and reaching biological targets within cells. The fluorine atom can modulate the pKa of the amine and engage in favorable interactions, such as hydrogen bonds, with target proteins.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the properties of its parent compound, 4-fluoroaniline, it should be handled with caution. 4-Fluoroaniline is known to be toxic and an irritant.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

References

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.

- Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- BenchChem. (n.d.). The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development.

- Giannini, G., Giansanti, V., & Tinti, M. O. (2002). Fluorinated anthracyclines: synthesis and biological activity. Current medicinal chemistry, 9(8), 831–851.

- BenchChem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.

- Loboa, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(29), 15131-15140.

- da Silva, M. A., de Fátima, Â., & de Almeida, M. V. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 26(8), 1713-1725.

- Guidechem. (n.d.). What are the synthesis and toxicity of 4-Fluoroaniline?

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

- Szostak, M., & Procter, D. J. (2012). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Organic letters, 14(24), 6294–6297.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Fluoroaniline [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR and IR Spectroscopy of N-cyclohexyl-4-fluoroaniline

Introduction

N-cyclohexyl-4-fluoroaniline is a substituted aniline derivative with significant interest in medicinal chemistry and materials science.[1][2] Its structural characterization is paramount for understanding its chemical properties and potential applications. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound, offering insights into the interpretation of its spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this molecule.

The molecular structure of this compound, featuring a cyclohexane ring and a 4-fluoroaniline moiety linked by a nitrogen atom, gives rise to a unique and informative spectroscopic signature. Understanding these spectral features is crucial for confirming the identity, purity, and structure of the compound.[3]

Molecular Structure and Spectroscopic Overview

To fully appreciate the NMR and IR spectra, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the hydrogen atoms in the molecule. The spectrum can be divided into three main regions: the aromatic region, the aliphatic region (cyclohexyl protons), and the amine proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[4]

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.[4]

-

Spectral Interpretation

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic Protons (ortho to F) | 6.80 - 7.00 | Triplet or Doublet of doublets | 2H | Coupling to the adjacent aromatic proton and the fluorine atom. |

| Aromatic Protons (ortho to NH) | 6.50 - 6.70 | Triplet or Doublet of doublets | 2H | Shielded by the electron-donating amino group. |

| N-H Proton | 3.50 - 4.50 | Broad singlet | 1H | Chemical shift can vary with concentration and solvent. |

| Cyclohexyl Proton (methine, CH-N) | 3.10 - 3.40 | Multiplet | 1H | Deshielded due to the adjacent nitrogen atom. |

| Cyclohexyl Protons (CH₂) | 1.00 - 2.00 | Multiplet | 10H | Overlapping signals from the five CH₂ groups of the cyclohexane ring.[5] |

Key Insights:

-

The aromatic region will display a characteristic AA'BB' system due to the para-substitution, further complicated by coupling to the fluorine atom.

-

The cyclohexyl protons will exhibit complex multiplets due to chair-chair interconversion at room temperature, leading to overlapping signals for the axial and equatorial protons.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans are typically required.[4]

-

Spectral Interpretation

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-F | 155 - 160 | Large one-bond C-F coupling constant (¹JCF ≈ 240 Hz). |

| C-N (Aromatic) | 142 - 146 | Attached to the nitrogen atom. |

| CH (Aromatic, ortho to NH) | 116 - 120 | Shielded by the amino group, shows C-F coupling. |

| CH (Aromatic, ortho to F) | 114 - 118 | Shielded by the fluorine atom, shows C-F coupling. |

| C-N (Cyclohexyl) | 50 - 55 | The methine carbon of the cyclohexyl ring attached to nitrogen. |

| CH₂ (Cyclohexyl) | 25 - 35 | Overlapping signals from the five CH₂ groups. |

Key Insights:

-

The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant, a key diagnostic feature.

-

The other aromatic carbons will also show smaller C-F couplings.

IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-N, aromatic C-H, aliphatic C-H, and C-F bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): [7]

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Spectral Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3350 - 3450 | Medium | Secondary Amine[8][9] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aromatic Ring[10] |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong | Cyclohexyl Ring[10] |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong | Aromatic Ring[10] |

| N-H Bend | 1550 - 1650 | Medium | Secondary Amine[9] |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong | Aromatic Amine[9] |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium | Aliphatic Amine[8][9] |

| C-F Stretch | 1100 - 1250 | Strong | Aryl Fluoride |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong | 1,4-Disubstituted Benzene |

Key Insights:

-

The presence of a single, relatively sharp peak in the N-H stretching region is characteristic of a secondary amine.

-

The strong absorption in the 1100-1250 cm⁻¹ range is indicative of the C-F bond.

-

The pattern of the aromatic C-H out-of-plane bending bands can confirm the para-substitution pattern of the aniline ring.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and definitive method for the structural elucidation and characterization of this compound. Each technique offers complementary information that, when integrated, allows for an unambiguous assignment of the molecule's structure. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring the integrity and quality of their research.

References

-

Scribd. IR Absorption Characteristics Chart. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

-

Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

-

Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

ACS Publications. The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ACS Publications. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. [Link]

-

Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

-

ACS Publications. Nickel-Catalyzed C(sp2)−C(sp3) Coupling via Photoactive Electron Donor–Acceptor Complex - Supporting Information. [Link]

-

MDPI. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

National Institutes of Health. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

MDPI. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. [Link]

-

Wikipedia. 4-Fluoroaniline. [Link]

-

PubChem. 4-Fluoroaniline. [Link]

- Google Patents.

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-cyclohexyl-4-fluoroaniline

This guide provides a comprehensive, in-depth exploration of the mass spectrometry analysis of N-cyclohexyl-4-fluoroaniline, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a deep understanding of the analytical process.

Introduction: The Analytical Imperative for this compound

This compound (C₁₂H₁₆FN, Molecular Weight: 193.26 g/mol ) is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a fluoro group and a cyclohexyl moiety on the aniline backbone imparts specific chemical properties that necessitate robust analytical methods for its identification, quantification, and impurity profiling. Mass spectrometry, coupled with chromatographic separation, stands as the premier technique for these tasks due to its inherent sensitivity, selectivity, and ability to provide structural information. This guide will detail the critical aspects of developing and validating a reliable mass spectrometry-based method for this analyte.

Foundational Principles: Ionization and Instrumentation

The choice of ionization technique and mass analyzer is paramount for the successful analysis of this compound.

Ionization Techniques:

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[1] EI is particularly well-suited for GC-MS and provides a reproducible fragmentation pattern that is invaluable for structural elucidation and library matching. For this compound, EI is expected to produce a rich fragmentation spectrum, aiding in its unambiguous identification.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS. ESI generates protonated molecules ([M+H]⁺) in the positive ion mode, which is the expected behavior for an amine like this compound. This technique is ideal for quantitative analysis due to the typically strong signal of the precursor ion and minimal in-source fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique compatible with LC-MS, APCI is suitable for less polar and more volatile analytes than ESI. It can be a viable alternative to ESI for this compound, potentially offering different sensitivity and matrix effect profiles.

Mass Analyzers:

-

Quadrupole Analyzers: These are robust and cost-effective mass filters, widely used for both qualitative and quantitative analysis. Single quadrupole instruments are excellent for selected ion monitoring (SIM) for quantification, while triple quadrupole (QqQ) systems are the gold standard for quantitative analysis using selected reaction monitoring (SRM), offering exceptional sensitivity and selectivity.

-

Time-of-Flight (TOF) Analyzers: TOF instruments provide high mass resolution and accuracy, enabling the determination of elemental composition and confident identification of unknown compounds.

-

Orbitrap Analyzers: These high-resolution mass analyzers offer exceptional mass accuracy and resolving power, making them powerful tools for structural elucidation and the analysis of complex samples.

For a comprehensive analysis, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap would be ideal for initial characterization, while a triple quadrupole instrument would be the preferred choice for routine quantitative applications.

The Analytical Workflow: A Step-by-Step Approach

A robust analytical method for this compound encompasses several critical stages, from sample preparation to data analysis. The following workflow provides a logical and scientifically sound approach.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix and present it in a suitable solvent for injection into the analytical instrument. For aniline derivatives, liquid-liquid extraction (LLE) is a common and effective technique.

Protocol: Liquid-Liquid Extraction (LLE) for this compound

-

Aliquoting: Transfer a known volume or weight of the sample into a suitable container.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties).

-